![molecular formula C25H20BrClN4O B2709858 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330202-30-7](/img/structure/B2709858.png)
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has been widely studied for its potential use in scientific research. It is known to have a number of biochemical and physiological effects, and its mechanism of action has been the subject of much research. We will also list future directions for research on this compound.
Scientific Research Applications
Pharmacological Activities
6-Bromoquinazolinone derivatives, including compounds related to 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline, have been recognized for their pharmacological importance. These compounds exhibit a range of activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. Synthesized oxoquinazoline derivatives were assessed for their pharmacological properties, showing notable activities in these areas (Ch. Rajveer et al., 2010).
Antimicrobial Activity
Novel derivatives of quinazoline, including those with structural similarities to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed potential against a range of bacterial and fungal species, indicating their usefulness in combating various microbial infections (D. S. Babu et al., 2015).
Anti-Cancer Potential
Quinazoline derivatives have been identified as potent inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, a significant target in cancer therapy. The inhibition of PDGF receptor phosphorylation by these compounds suggests their potential application in treating atherosclerosis and other cellular proliferative disorders (K. Matsuno et al., 2002).
Antidepressant Properties
4-Phenylquinoline derivatives, structurally similar to this compound, have been designed and synthesized as potential antidepressants. These compounds demonstrated significant activity in antagonizing reserpine-induced hypothermia in mice, a model for assessing antidepressant properties (Alhaider Aa et al., 1985).
Antiviral Properties
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. Some of these compounds exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses, underscoring their potential in antiviral therapy (P. Selvam et al., 2010).
Anti-Inflammatory Activity
Studies on quinazoline derivatives have also explored their anti-inflammatory properties. Compounds synthesized from quinazoline structures have shown potent anti-inflammatory activity in models like carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions (E. S. Al-Abdullah et al., 2014).
Anticancer Agents from Quinoline
A class of 4-piperazinylquinoline derivatives, based on the isatin scaffold and resembling this compound, have been synthesized and shown effective against human breast tumor cell lines. This suggests their potential as a new class of anti-breast cancer agents (V. Solomon et al., 2010).
Properties
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrClN4O/c26-18-10-11-22-20(16-18)23(17-6-2-1-3-7-17)29-25(28-22)31-14-12-30(13-15-31)24(32)19-8-4-5-9-21(19)27/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAJAGXOOOMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)
![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)
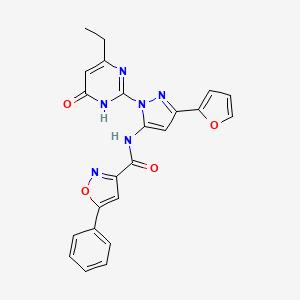
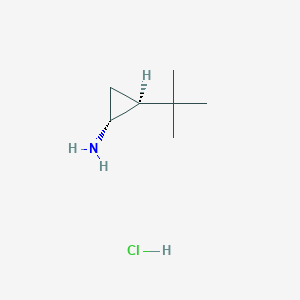
![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)
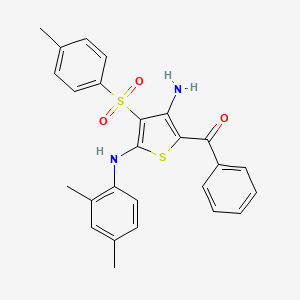

![3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2709795.png)
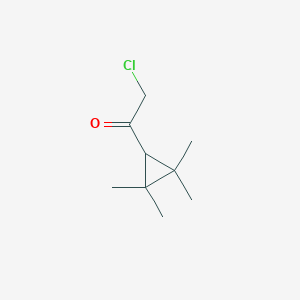
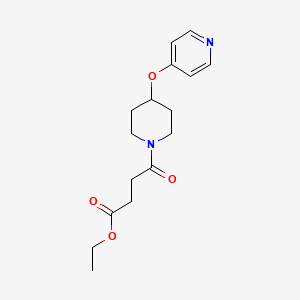
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
